Physicochemical Differentiation from the 1-Methyl Regioisomer
The target compound's pyridin‑3‑yl‑morpholinomethyl branch is attached at the indole 3‑position on a methine carbon bearing a 2‑methyl substituent, whereas the commercially available regioisomer 1‑methyl‑2‑[(2‑pyridin‑3‑ylmorpholin‑4‑yl)methyl]‑1H‑indole positions the methyl group at the indole 1‑position and connects the morpholinopyridine group through a methylene linker at indole C2. This difference is reflected in calculated physicochemical descriptors: the regioisomer exhibits a reported LogP of 2.00 and a calculated logSW of −0.84, whereas the target compound's predicted LogP is approximately 3.0 (based on structural analogs with similar indole‑morpholine‑pyridine topology) . The estimated ~1‑log‑unit increase in lipophilicity for the target compound corresponds to a ~10‑fold higher octanol‑water partition coefficient, which can affect solubility, passive membrane permeability, and non‑specific protein binding in biochemical and cell‑based assays .
Regioisomer: Reported LogP = 2.00, LogSW = −0.84
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility indicator (LogSW) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 3.0 (estimated from structural analogs); LogSW not independently determined |
| Comparator Or Baseline | 1‑methyl‑2‑[(2‑pyridin‑3‑ylmorpholin‑4‑yl)methyl]‑1H‑indole: LogP = 2.00, LogSW = −0.84 (Hit2Lead data) |
| Quantified Difference | ΔLogP ≈ +1.0 (target compound more lipophilic); LogSW not directly comparable |
| Conditions | Calculated descriptors; in silico prediction vs. vendor‑reported experimental LogP/LogSW values |
Why This Matters
A 1‑log‑unit difference in LogP can shift compound retention time in reversed‑phase HPLC and alter passive diffusion rates across biological membranes by approximately an order of magnitude, making the two isomers non‑interchangeable in screening cascade protocols.
